Di-sec-butyl succinate

Volatility Thermodynamics Polymer Processing

Di-sec-butyl succinate (CAS 626-31-3) is a branched-chain diester of succinic acid and sec-butanol, with the molecular formula C12H22O4 and a molecular weight of 230.30 g/mol. It is a colorless to pale yellow liquid, valued in industrial and research settings for its utility as a plasticizer, solvent, and synthetic intermediate.

Molecular Formula C12H22O4
Molecular Weight 230.3 g/mol
CAS No. 626-31-3
Cat. No. B1593819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDi-sec-butyl succinate
CAS626-31-3
Molecular FormulaC12H22O4
Molecular Weight230.3 g/mol
Structural Identifiers
SMILESCCC(C)OC(=O)CCC(=O)OC(C)CC
InChIInChI=1S/C12H22O4/c1-5-9(3)15-11(13)7-8-12(14)16-10(4)6-2/h9-10H,5-8H2,1-4H3
InChIKeyPJZURRKQOJYGAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Di-sec-butyl Succinate (CAS 626-31-3): Procurement-Grade Overview of a Branched Diester Plasticizer & Solvent


Di-sec-butyl succinate (CAS 626-31-3) is a branched-chain diester of succinic acid and sec-butanol, with the molecular formula C12H22O4 and a molecular weight of 230.30 g/mol . It is a colorless to pale yellow liquid, valued in industrial and research settings for its utility as a plasticizer, solvent, and synthetic intermediate . Its structure, featuring sec-butyl ester groups, imparts physical properties—including a specific boiling point, density, and lipophilicity (XLogP3 = 2.500) —that differentiate it from linear-chain analogs like di-n-butyl succinate (CAS 141-03-7) .

Di-sec-butyl Succinate: Why Linear Analogs Like Di-n-butyl Succinate Are Not Drop-In Replacements


The assumption that any dialkyl succinate is functionally interchangeable is invalid due to significant property shifts dictated by alkyl chain branching . The specific physical properties of di-sec-butyl succinate—notably its lower boiling point (≈252.6 °C ) and lower flash point (≈109.8 °C ) compared to its linear analog, di-n-butyl succinate (boiling point ≈274.5 °C , flash point ≈144 °C )—are direct consequences of its sec-butyl branching. These thermodynamic differences fundamentally alter its volatility, processing window, and safety profile in industrial applications . Furthermore, differences in lipophilicity (XLogP3 of 2.500 vs. estimated LogP of 3.386 for the n-butyl analog ) can significantly impact solvency power and material compatibility. Therefore, substituting one for the other without rigorous reformulation can lead to process failures, off-spec final product properties, or unexpected safety hazards. The following quantitative evidence details these critical, non-interchangeable differentiators.

Quantitative Evidence Guide: Measurable Differentiation of Di-sec-butyl Succinate for Scientific & Procurement Decisions


Lower Volatility and Distinct Processing Window vs. Linear Di-n-butyl Succinate

Di-sec-butyl succinate exhibits a significantly lower boiling point and flash point compared to its linear isomer, di-n-butyl succinate, indicating higher volatility. This is a key differentiator for applications requiring a specific processing temperature window or where vapor pressure is a critical safety and design parameter .

Volatility Thermodynamics Polymer Processing

Measurably Lower Lipophilicity (XLogP3) than Linear Di-n-butyl Succinate

Di-sec-butyl succinate has a calculated XLogP3 of 2.500 , which is lower than the estimated LogP of 3.386 for di-n-butyl succinate . This quantitative difference in lipophilicity directly correlates to its behavior in biphasic systems, its partitioning into biological membranes, and its solubility profile in various media .

Lipophilicity Partition Coefficient Solubility

Comparable Density and Branching-Imparted Solubility vs. Linear Analogs

Di-sec-butyl succinate has a calculated density of 0.983 g/cm³ and is described as soluble in organic solvents such as alcohols and ethers, but insoluble in water . While the density is nearly identical to that of di-n-butyl succinate (density: 0.980 g/cm³ ), the sec-butyl branching is a class-level indicator of enhanced solubility in non-polar solvents compared to shorter or more polar esters .

Density Physical Properties Solvent Compatibility

High-Value Application Scenarios for Di-sec-butyl Succinate Stemming from Verified Differentiation


Polymer Plasticizer Requiring a Lower Volatility and Specific Solvency Profile

Di-sec-butyl succinate's lower boiling point (252.6 °C ) and distinct lipophilicity (XLogP3 = 2.500 ) compared to linear dialkyl succinates position it as a candidate plasticizer where a precise balance of volatility and compatibility is required. It can be used in polymer formulations (e.g., for polyvinyl chloride (PVC) or poly(butylene succinate) (PBS) ) where the processing temperature is moderate and where the plasticizer's partition coefficient influences the final material's surface properties or extraction resistance .

Specialty Solvent for Temperature-Sensitive Chemical Processes or Formulations

Given its lower boiling and flash points, di-sec-butyl succinate is a suitable solvent for applications where a narrow, lower-temperature processing window is critical. Its volatility allows for easier removal or recovery compared to heavier succinate esters, making it a potential choice for chemical syntheses or cleaning formulations where residue must be minimized .

Intermediate for Synthesis of Biodegradable Polymers with Tailored Properties

Di-sec-butyl succinate serves as a monomer precursor in the synthesis of poly(butylene succinate) (PBS) and related copolymers . The presence of the sec-butyl group can be exploited to modify the polymer's crystallinity and thermal properties. The lower boiling point of the monomer is also advantageous during the polymerization process, as it can facilitate the removal of excess diol via distillation, potentially leading to higher molecular weight polymers .

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